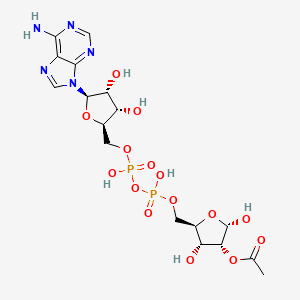
2'-O-Acetyl adenosine-5-diphosphoribose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Acetyl adenosine-5-diphosphoribose is a compound belonging to the class of organic compounds known as purine nucleotide sugars. These are purine nucleotides bound to a saccharide derivative through the terminal phosphate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl adenosine-5-diphosphoribose typically involves the protection of hydroxyl groups, followed by selective cleavage and phosphitylation. One common method includes the use of a dilute pyridine solution and iodine to promote metaphosphate formation, followed by intramolecular cyclization to generate the pyrophosphate linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-Acetyl adenosine-5-diphosphoribose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different phosphorylated derivatives, while reduction reactions could produce dephosphorylated analogs .
Wissenschaftliche Forschungsanwendungen
2’-O-Acetyl adenosine-5-diphosphoribose has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Plays a role in cellular signaling pathways, particularly in the regulation of calcium ion channels.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The compound exerts its effects by activating specific enzymes and ion channels. For instance, it activates NAD-dependent protein deacylase sirtuin-5, which contributes to the regulation of blood ammonia levels during prolonged fasting. This activation occurs through the desuccinylation and deglutarylation of CPS1, thereby increasing CPS1 activity in response to elevated NAD levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5-diphosphoribose: A closely related compound that also activates TRPM2 channels but with different efficacy and potency.
2’-Deoxyadenosine 5-diphosphoribose: Another similar compound that acts as a superagonist for TRPM2 channels, inducing higher whole-cell currents at saturation.
Uniqueness
2’-O-Acetyl adenosine-5-diphosphoribose is unique due to its specific acetylation at the 2’ position, which can influence its interaction with enzymes and receptors, potentially leading to distinct biological effects compared to its non-acetylated counterparts .
Eigenschaften
Molekularformel |
C17H25N5O15P2 |
|---|---|
Molekulargewicht |
601.4 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2,4-dihydroxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C17H25N5O15P2/c1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22/h4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20)/t7-,8-,10-,11-,12-,13-,16-,17+/m1/s1 |
InChI-Schlüssel |
BFNOPXRXIQJDHO-DLFWLGJNSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Kanonische SMILES |
CC(=O)OC1C(C(OC1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-4-[difluoro(phosphono)methyl]phenylalaninamide](/img/structure/B10777227.png)
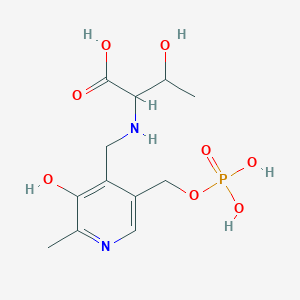
![(2S)-2-[[4-[(3R)-6-(2,4-diamino-6-oxo-1,3-diazinan-5-yl)-1,1,1-trifluoro-2,2-dihydroxyhexan-3-yl]benzoyl]amino]pentanedioic acid](/img/structure/B10777235.png)
![(2S)-2-amino-3-[hydroxy-[(2S)-2-hydroxy-3-[(1R)-1-hydroxypentadecoxy]propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777244.png)
![2-{5-[Amino(iminio)methyl]-6-fluoro-1H-benzimidazol-2-YL}-6-[(2-methylcyclohexyl)oxy]benzenolate](/img/structure/B10777248.png)
![(2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoate](/img/structure/B10777259.png)
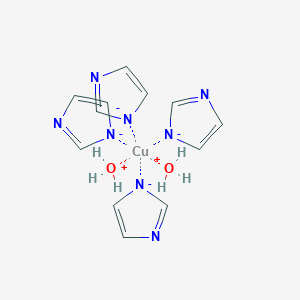


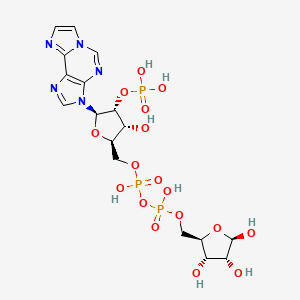
![N-({4-[(1R)-4-[(2R,4S,5S)-2,4-diamino-6-oxohexahydropyrimidin-5-yl]-1-(2,2,2-trifluoro-1,1-dihydroxyethyl)butyl]phenyl}carbonyl)-L-glutamic acid](/img/structure/B10777321.png)
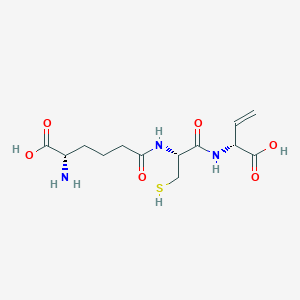
![[(2R,3S,4R,5R)-5-[(2-deuterioacetyl)amino]-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777326.png)
